1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-29-20-10-12-25(13-11-20)19-8-6-18(7-9-19)23(28)27-16-14-26(15-17-27)22-5-3-2-4-21(22)24/h2-9,20H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBDTLQEZVIUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with the piperazine core.
Attachment of the methoxypiperidinylbenzoyl group: This could be done through an acylation reaction, where the piperazine derivative is reacted with a benzoyl chloride derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Reduction: This could involve the addition of hydrogen atoms, potentially reducing carbonyl groups to alcohols or amines.
Substitution: This might involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine would depend on its specific biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Compounds:
Table 1: Substituent Effects on Piperazine Derivatives
Fluorophenyl-Containing Analogs
Key Compounds:
Methoxy-Substituted Piperidines/Piperazines
Key Compounds:
Research Findings and Implications
Cytotoxicity and Anticancer Potential
- 1-(4-Chlorobenzhydryl)piperazine derivatives () showed potent cytotoxicity (IC50: 5–20 µM) against liver, breast, and colon cancer cells. The target compound’s methoxypiperidine group may reduce cytotoxicity compared to chlorobenzhydryl but improve selectivity .
- Nitroimidazole-piperazinyl hybrids () exhibited antitumor activity, highlighting the role of nitro groups in DNA damage mechanisms. The target compound’s methoxy group may shift the mechanism toward receptor-mediated pathways .
Antibacterial Activity
- Methoxyphenyl-piperazine derivatives () displayed broad-spectrum antibacterial activity. The target compound’s fluorophenyl and methoxypiperidine groups may enhance Gram-positive targeting due to increased membrane penetration .
Biological Activity
1-(2-Fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of piperazine derivatives and subsequent functionalization. The compound is often synthesized using various protecting groups to facilitate the selective introduction of functional groups.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives containing the piperazine moiety display significant antimicrobial properties against various bacterial strains.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. For example, derivatives have shown IC50 values in the low micromolar range, indicating potent inhibitory effects on MAO-B .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the piperazine ring and the introduction of substituents on the aromatic rings significantly influence biological activity. For instance:
- The presence of fluorine at the 2-position on the phenyl ring enhances lipophilicity and potentially increases binding affinity to target sites.
- The methoxypiperidine group contributes to improved solubility and bioavailability, making it a favorable candidate for further development.
Case Study 1: Antimicrobial Evaluation
A series of compounds derived from this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a promising lead for new antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 3.12 | Staphylococcus aureus |
| B | 6.25 | Escherichia coli |
| C | 12.5 | Both |
Case Study 2: MAO Inhibition
In a study evaluating the MAO inhibitory activity, several derivatives were synthesized and tested. Compound T6 emerged as a potent inhibitor with an IC50 value of 0.013 µM for MAO-B, demonstrating significant promise for treating conditions related to neurotransmitter imbalance.
| Compound | IC50 (µM) | MAO Type |
|---|---|---|
| T6 | 0.013 | MAO-B |
| T3 | 0.039 | MAO-B |
| T12 | 0.050 | MAO-A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
